molecular formula C22H33NO6S B12685281 2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid CAS No. 84798-64-1

2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid

Cat. No.: B12685281
CAS No.: 84798-64-1
M. Wt: 439.6 g/mol
InChI Key: RCJYRDWZKOIFOW-UHFFFAOYSA-N
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Description

Naphthalenesulfonic acid, bis(tripropylene)-, compd. with 2,2’,2’‘-nitrilotris(ethanol) (1:1) is a complex organic compound that combines naphthalenesulfonic acid with tripropylene and 2,2’,2’'-nitrilotris(ethanol). This compound is known for its unique chemical properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalenesulfonic acid, bis(tripropylene)-, compd. with 2,2’,2’‘-nitrilotris(ethanol) typically involves the sulfonation of naphthalene followed by the reaction with tripropylene and 2,2’,2’'-nitrilotris(ethanol). The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process is carefully monitored to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalenesulfonic acid, bis(tripropylene)-, compd. with 2,2’,2’'-nitrilotris(ethanol) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced, although this is less common.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds.

Scientific Research Applications

Naphthalenesulfonic acid, bis(tripropylene)-, compd. with 2,2’,2’'-nitrilotris(ethanol) has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is used in biological research to study its effects on different biological systems.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalenesulfonic acid, bis(tripropylene)-, compd. with 2,2’,2’'-nitrilotris(ethanol) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Naphthalenesulfonic acid: A simpler compound that lacks the tripropylene and 2,2’,2’'-nitrilotris(ethanol) components.

    Tripropylene glycol: A related compound that shares the tripropylene component.

    2,2’,2’'-nitrilotris(ethanol): A compound that is part of the complex structure of the target compound.

Uniqueness

Naphthalenesulfonic acid, bis(tripropylene)-, compd. with 2,2’,2’'-nitrilotris(ethanol) is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of complex organic molecules and in industrial processes.

Properties

CAS No.

84798-64-1

Molecular Formula

C22H33NO6S

Molecular Weight

439.6 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid

InChI

InChI=1S/C16H18O3S.C6H15NO3/c1-9-7-11-14(9)13-8-10(2)16(13)6-4-3-5-12(16)15(11)20(17,18)19;8-4-1-7(2-5-9)3-6-10/h3-5,9-10H,6-8H2,1-2H3,(H,17,18,19);8-10H,1-6H2

InChI Key

RCJYRDWZKOIFOW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C3=CC=CCC34C(CC4=C12)C)S(=O)(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

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